2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-piperidin-4-yl-3-pyrazin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-3-12-4-2-8(1)11-15-10(16-17-11)9-7-13-5-6-14-9/h5-8,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFNBVXPLAKRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918746 | |
| Record name | 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849925-00-4, 93072-94-7 | |
| Record name | 2-[5-(4-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849925-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 93072-94-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Core
Cyclization of Amidoximes with Carboxylic Acid Derivatives
Amidoximes derived from nitriles react with carboxylic acid chlorides or esters under dehydrating conditions to form the 1,2,4-oxadiazole ring. Typical reagents include oxalyl chloride for acid chloride formation and subsequent cyclization in solvents like dichloromethane or DMF at controlled temperatures (0–50 °C).-
- Acid chloride formation: Oxalyl chloride with catalytic DMF in CH2Cl2 at 0 °C to reflux for 3–4 hours.
- Cyclization: Amidoxime and acid chloride stirred in pyridine or triethylamine at room temperature to 50 °C for 12–24 hours.
Introduction of the Piperidin-4-yl Group
Nucleophilic Displacement on Halogenated Oxadiazoles
Halogenated oxadiazole intermediates (e.g., chloroacetamide derivatives) undergo nucleophilic substitution with piperidine or substituted piperidines in refluxing ethanol or other polar solvents. Reaction temperatures range from 25 °C to 82 °C, with yields varying from 45% to 63% depending on conditions.Mechanistic Insight :
Piperidine attacks the electrophilic carbon adjacent to the halogen, displacing the halide and forming the piperidinyl-substituted oxadiazole. Reaction temperature critically influences the substitution efficiency and byproduct formation.
Coupling with the Pyrazine Ring
Cross-Coupling Reactions
The pyrazine ring is introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, using halogenated oxadiazole intermediates and pyrazine boronic acids or amines. These reactions require palladium catalysts, ligands, bases, and inert atmosphere conditions, typically at 80–120 °C.Alternative Direct Substitution
In some cases, direct nucleophilic aromatic substitution on pyrazine derivatives with oxadiazole intermediates is feasible under milder conditions.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Amidoxime + Acid Chloride Cyclization | Oxalyl chloride, DMF, CH2Cl2, 0–50 °C, 12 h | 50–70 | Formation of 1,2,4-oxadiazole ring |
| 2 | Nucleophilic substitution | Piperidine, EtOH, reflux or 25–82 °C, 12–48 h | 45–63 | Introduction of piperidin-4-yl group |
| 3 | Pd-catalyzed cross-coupling | Pd catalyst, ligand, base, pyrazine derivative, 80–120 °C, inert atmosphere | 40–65 | Coupling with pyrazine ring |
Research Findings and Optimization Notes
Solvent Effects : Polar aprotic solvents like DMF and dichloromethane favor cyclization and coupling steps but may reduce isolated yields due to solubility issues of products.
Temperature Control : Elevated temperatures improve substitution yields but may increase byproduct formation; careful optimization is necessary.
Catalyst and Ligand Selection : For cross-coupling, choice of palladium catalyst and ligands significantly affects reaction efficiency and selectivity.
Purification : Column chromatography on silica gel is commonly used to isolate pure products, though some intermediates exhibit poor solubility in common solvents, complicating purification.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Cyclization Temperature | 0–50 °C | Controls ring formation efficiency |
| Piperidine Substitution Temp | 25–82 °C | Affects substitution yield and purity |
| Reaction Time | 12–48 hours | Longer times improve conversion |
| Solvents | CH2Cl2, DMF, EtOH | Influence solubility and reaction rate |
| Catalysts | Pd(PPh3)4, Pd2(dba)3 | Essential for cross-coupling step |
| Yields | 40–70% (stepwise) | Dependent on reaction optimization |
Chemical Reactions Analysis
Types of Reactions
2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole or pyrazine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides or hydroxylated derivatives, while substitution reactions can yield a wide range of substituted pyrazine or oxadiazole derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have identified derivatives of 1,2,4-oxadiazole, including 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine, as potential agonists for human caseinolytic protease P (HsClpP). This protease plays a crucial role in mitochondrial homeostasis and is implicated in cancer cell proliferation.
- Case Study : A derivative known as SL44 demonstrated significant agonistic activity on HsClpP, leading to apoptosis in hepatocellular carcinoma (HCC) cells. The compound inhibited cell proliferation with an IC50 value of 3.1 μM and showed superior tumor growth inhibition compared to traditional therapies like sorafenib .
Neuroprotective Effects
Oxadiazole derivatives have also been explored for their neuroprotective properties. The unique structure of this compound may contribute to neuroprotection by modulating neurotransmitter systems or reducing oxidative stress.
Antimicrobial Properties
Compounds with oxadiazole moieties have exhibited antimicrobial activity against various pathogens. The piperidine group may enhance the interaction with microbial targets, making these compounds valuable in developing new antibiotics.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Bioactivity of Pyrazine Derivatives
Piperidine- and Oxadiazole-Containing Analogs
Compounds combining piperidine, oxadiazole, or pyrazine moieties display varied pharmacological profiles:
- 1-{1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-piperidinyl}-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine : This analog incorporates a trifluoromethyl group and isoxazole, likely enhancing metabolic stability and lipophilicity compared to the target compound .
- 2-{5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl}pyrazine: Features triazole rings instead of oxadiazole, highlighting how minor structural changes can shift biological targets (e.g., anticancer or antimicrobial activity) .
Table 2: Structural and Functional Differences in Analogs
Physicochemical and Commercial Considerations
- Solubility and Stability : The oxadiazole ring in the target compound may improve thermal stability compared to furan- or triazole-containing analogs (e.g., those in coffee aroma studies) . However, the piperidine moiety could reduce water solubility relative to hydroxylated pyrazines .
- Commercial Availability : Unlike research-only compounds like 3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]piperidine HCl (CAS: N/A) , the target compound is readily available, facilitating further study .
Biological Activity
2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on diverse research studies.
The chemical formula of this compound is with a molecular weight of 231.26 g/mol. It has a melting point range of 87–89 °C and is classified as an irritant .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various derivatives of oxadiazoles, including this compound. The compound exhibits significant activity against a range of pathogens.
Minimum Inhibitory Concentration (MIC)
The MIC values for related compounds have shown promising results:
- Compounds with oxadiazole moieties demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Case Study: Tuberculostatic Activity
A study focused on the tuberculostatic activity of piperidine derivatives found that certain modifications led to enhanced efficacy against Mycobacterium tuberculosis. Specifically, compounds similar to this compound exhibited MIC values between 0.5 and 4 μg/mL against resistant strains .
Anticancer Activity
The anticancer properties of oxadiazole derivatives have also been investigated. Research indicates that compounds with similar structures can inhibit cancer cell proliferation effectively.
In Vitro Studies
In vitro studies have reported that certain derivatives exhibit IC50 values as low as 0.25 μM against hepatocarcinoma cell lines (HepG2), indicating strong antiproliferative effects . The mechanism often involves the regulation of cell cycle processes and apoptosis induction.
Summary of Biological Activities
| Activity | Target | MIC/IC50 | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 μg/mL | Effective against biofilm formation |
| Mycobacterium tuberculosis | 0.5 - 4 μg/mL | Significant activity against resistant strains | |
| Anticancer | HepG2 (liver cancer cells) | 0.25 μM | Induces apoptosis and regulates cell cycle |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds with piperidine and oxadiazole structures often inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Cell Cycle Regulation : They can induce cell cycle arrest at critical phases (e.g., G2/M phase), leading to apoptosis in cancer cells.
- Biofilm Disruption : The compound's efficacy against biofilms suggests potential applications in treating chronic infections.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic reactions. A common approach involves coupling pyrazine derivatives with piperidine-containing precursors. For example, triazole intermediates (e.g., 5-(pyrazin-2-yl)-1,2,4-triazole) are synthesized using hydrazide precursors under basic conditions, followed by cyclization with piperidine derivatives. Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethanol/water mixtures) to enhance yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions on the pyrazine and oxadiazole rings. Mass spectrometry (HRMS) validates molecular weight, while single-crystal X-ray diffraction (SCXRD) provides definitive structural proof. For SCXRD, data collection using a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018/3 is recommended .
Q. How can solubility and stability be assessed for in vitro studies?
- Methodological Answer : Solubility is determined in DMSO, PBS, and simulated biological fluids (e.g., SGF/SIF) using UV-Vis spectrophotometry. Stability under physiological conditions (pH 7.4, 37°C) is monitored via HPLC over 24–72 hours. For hygroscopicity, dynamic vapor sorption (DVS) analysis at 25°C and 40–90% relative humidity is advised .
Advanced Research Questions
Q. How can computational models predict the compound’s toxicity, and what are their limitations?
- Methodological Answer : Tools like GUSAR and TEST predict acute toxicity (LD₅₀) by correlating molecular descriptors (e.g., logP, topological polar surface area) with historical data. However, discrepancies arise due to limited training data for oxadiazole-pyrazine hybrids. Experimental validation via acute toxicity tests in rodents (e.g., OECD 423 guidelines) is critical. Subacute doses (1000–5000 mg/kg) are administered intragastrically, with hematological and biochemical markers monitored for 14 days .
Q. What strategies resolve contradictions between computational and experimental pharmacological data?
- Methodological Answer : Discrepancies in activity predictions (e.g., kinase inhibition vs. assay results) require orthogonal validation. For instance, if a computational model suggests high affinity for a kinase target but in vitro assays show low inhibition, conduct surface plasmon resonance (SPR) to measure binding kinetics. Adjust QSAR models by incorporating physicochemical parameters (e.g., solvation energy) to improve accuracy .
Q. How does the compound’s crystal packing influence its reactivity and intermolecular interactions?
- Methodological Answer : SCXRD analysis reveals intermolecular interactions (e.g., π-π stacking between pyrazine rings, hydrogen bonds involving oxadiazole N-atoms). Monoclinic P2₁/c symmetry with unit cell parameters (a = 10.751 Å, b = 13.721 Å, c = 11.385 Å, β = 102.57°) indicates dense packing, which may reduce solubility but enhance thermal stability. Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .
Q. What experimental designs optimize the compound’s selectivity for target proteins?
- Methodological Answer : Structure-activity relationship (SAR) studies are guided by molecular docking (AutoDock Vina) against target vs. off-target proteins (e.g., kinases, GPCRs). Modify substituents on the piperidine ring (e.g., introducing methyl or trifluoromethyl groups) and assess selectivity via competitive binding assays. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Data Analysis & Validation
Q. How should researchers validate crystallographic data for this compound?
- Methodological Answer : Validate SCXRD data using R-factor convergence (e.g., R₁ < 0.05 for I > 2σ(I)) and check for residual electron density peaks (< 1 e⁻/ų). Employ the PLATON tool for symmetry checks and TWINABS for twinning correction. Cross-validate bond lengths/angles against Cambridge Structural Database (CSD) averages for similar oxadiazole derivatives .
Q. What statistical methods address variability in biological replicate experiments?
- Methodological Answer : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., dose-dependent cytotoxicity). For small sample sizes (n = 3–5), apply non-parametric tests (Mann-Whitney U). Report variability as ±SEM and ensure power analysis (α = 0.05, β = 0.2) pre-experiment to determine sample size .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
